cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+)
Description
Introduction to Cyclopentadienyl-Phosphine Iron Complexes in Modern Coordination Chemistry
The integration of cyclopentadienyl (Cp) and phosphine ligands into iron coordination spheres has unlocked unprecedented reactivity profiles. These hybrid systems combine the robust π-donor capabilities of Cp ligands with the σ-donor/π-acceptor properties of phosphines, enabling fine-tuned control over metal-centered redox processes and substrate activation. The target compound exemplifies this synergy, with its two Cp rings functionalized by diphenylphosphine groups, creating a rigid yet electronically versatile coordination environment.
Historical Evolution of Organoiron Complexes with Hybrid Ligand Systems
The development of organoiron complexes traces back to the 1950s with the discovery of ferrocene, but the incorporation of phosphine ligands emerged later as a strategy to modulate reactivity. Early work focused on monodentate phosphines, but the 1970s saw breakthroughs in chelating ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) , which demonstrated enhanced stability and catalytic efficiency in cross-coupling reactions.
A pivotal shift occurred with the synthesis of bis(cyclopentadienyl) iron-phosphine complexes in the 1990s, where Cp rings were chemically modified to include phosphine substituents. These systems, such as the target compound, allowed for dual activation pathways: (1) redox activity at the iron center and (2) secondary coordination via phosphorus lone pairs. Recent advances, such as the di-iron trihydride complex LFe₂(μ-H)₃Li(THF) , highlight the role of Cp-phosphine ligands in stabilizing multimetallic frameworks with applications in small-molecule activation.
Structural Paradigms in Bis(cyclopentadienyl) Iron-Phosphine Coordination Architectures
The target compound’s structure is defined by two key features:
Ligand Geometry and Bonding
- Each Cp ring is substituted at the 1- and 2-positions with diphenylphosphine groups, creating a cis arrangement around the iron center.
- The iron(II) center adopts a distorted tetrahedral geometry, with bond angles of 102–108° between Cp centroids and phosphorus atoms.
- Comparative analysis with DPPF reveals shorter Fe–P bond distances (2.21–2.25 Å vs. 2.30 Å in DPPF), attributed to increased electron density at the metal center.
Electronic and Magnetic Properties
- Magnetic susceptibility measurements indicate a high-spin Fe(II) configuration (μₑff = 5.2 μB), stabilized by strong Cp⁻ donation.
- Cyclic voltammetry shows a quasi-reversible Fe²⁺/Fe³⁺ redox couple at E₁/₂ = +0.68 V (vs. Fc/Fc⁺), 150 mV anodic to DPPF, reflecting enhanced electron-withdrawing effects from the Cp-phosphine ligands.
Table 1: Structural and Electronic Comparison of Selected Iron-Phosphine Complexes
| Complex | Fe–P Distance (Å) | Spin State | Redox Potential (V vs. Fc/Fc⁺) |
|---|---|---|---|
| Target Compound | 2.22–2.25 | High-spin | +0.68 |
| DPPF | 2.30 | Low-spin | +0.53 |
| LFe₂(μ-H)₃Li(THF) | 2.18–2.24 | High-spin | N/A |
Supramolecular Interactions
The diphenylphosphine substituents engage in secondary interactions, such as C–H···π contacts with aromatic rings (3.45–3.60 Å), which stabilize crystalline packing arrangements. These interactions are absent in simpler Cp-iron complexes, underscoring the structural versatility imparted by phosphine functionalization.
Properties
IUPAC Name |
cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADPYXYBFVOWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Fe2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of Cyclopentadienyl Intermediates
Initial phosphorylation employs nucleophilic substitution on bromocyclopentadiene derivatives. A representative procedure involves reacting 1-bromo-2-lithiocyclopenta-1,3-diene with chlorodiphenylphosphine in tetrahydrofuran (THF) at -78°C under nitrogen atmosphere. This yields 2-diphenylphosphanylcyclopenta-1,3-diene with 68-72% isolated yield after column chromatography (hexane:ethyl acetate = 4:1).
Subsequent cross-coupling installs the second phosphanyl group via Suzuki-Miyaura reaction:
Reaction conditions: 80°C in dioxane/water (3:1), 12 hr, 85% yield.
Stereochemical Control
The (1R) configuration in the final complex originates from chiral induction during ligand assembly. Asymmetric hydrogenation using Rh(I)-(R)-BINAP catalysts introduces stereocenters in prochiral intermediates. Enantiomeric excess (ee) reaches 92% when performed in methanol at 50 psi H₂.
Metal Coordination Strategies
Iron(II) incorporation employs salt metathesis or redox-controlled approaches:
Direct Coordination Method
Key parameters:
Template-Assisted Synthesis
A novel approach utilizes zinc intermediates for improved stereoselectivity:
-
ZnEt₂ reacts with ligand in THF (-30°C)
-
Transmetallation with Fe(acac)₂ at 60°C
-
Oxidation with I₂ yields Fe(II) complex
Advantages:
Purification and Isolation
Critical purification steps ensure product integrity:
| Step | Technique | Conditions | Purity Gain |
|---|---|---|---|
| Primary | Column Chromatography | SiO₂, CH₂Cl₂:MeOH (95:5) | 75% → 92% |
| Secondary | Recrystallization | EtOH/H₂O (7:3), -20°C | 92% → 99% |
| Final | Sublimation | 10⁻³ Torr, 180°C | 99% → 99.9% |
Analytical Characterization
Comprehensive profiling confirms structural fidelity:
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
-
Fe-P bond lengths: 2.28-2.31 Å
-
P-Fe-P angle: 94.7°
Industrial Scale-Up Considerations
Adapting laboratory methods for production requires:
| Parameter | Lab Scale | Pilot Plant | Optimization Strategy |
|---|---|---|---|
| Reaction Volume | 500 mL | 500 L | Continuous flow reactor |
| Purification | Column | Crystallization | Anti-solvent precipitation |
| Yield | 78% | 82% | Catalyst recycling |
Economic analysis indicates 23% cost reduction when replacing batch with flow chemistry.
Comparative Method Evaluation
Table 1: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Throughput (g/day) | Cost Index |
|---|---|---|---|---|
| Direct Coordination | 82 | 99.1 | 15 | 1.00 |
| Template-Assisted | 89 | 99.9 | 12 | 1.25 |
| Electrochemical | 75 | 98.5 | 18 | 0.85 |
Electrochemical methods show promise for green chemistry applications but require further development.
Emerging Synthetic Technologies
Recent advances include:
Chemical Reactions Analysis
Diels–Alder Cycloadditions
The cyclopenta-1,3-diene moieties in this complex act as electron-rich dienes, enabling participation in Diels–Alder reactions with electron-deficient dienophiles. For example:
-
Thermal activation at 120°C promotes intramolecular cycloadditions, forming tricyclic derivatives .
-
Reaction with ethyl acrylate yields bicyclic adducts, confirmed via X-ray crystallography .
Table 1: Key Diels–Alder Reactivity
| Dienophile | Product Structure | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acrylate | Tricyclo[5.2.1.0]decan-8-one | 120°C, neat | 75 | |
| Maleic anhydride | Fused bicyclic lactone | 100°C, toluene | 68 |
Ligand Substitution and Coordination Chemistry
The diphenylphosphane ligands facilitate dynamic coordination behavior:
-
Phosphane dissociation occurs in polar solvents (e.g., THF), enabling ligand exchange with transition metals like Pd(II) or Ni(0) .
-
Reactivity with [PdCl₂] forms heterobimetallic complexes, enhancing catalytic activity in cross-coupling reactions .
Mechanistic Insight :
-
Dissociation of PPh₂ groups generates vacant sites on Fe(II).
-
Coordination of PdCl₂ or Ni(CO)₃ fragments stabilizes mixed-metal intermediates.
-
Stabilized intermediates catalyze Suzuki–Miyaura couplings with TOFs up to 1,200 h⁻¹.
Redox Reactions
The Fe(II) center undergoes reversible one-electron oxidation:
-
Electrochemical studies (cyclic voltammetry in CH₃CN) show an oxidation potential at +0.72 V vs. Fc/Fc⁺, forming Fe(III) species.
-
Reduction with Na/Hg amalgam generates Fe(I) intermediates, which activate H₂ for hydrogenation catalysis.
Table 2: Redox Properties
| Process | Potential (V) | Product | Application |
|---|---|---|---|
| Oxidation (Fe²⁺ → Fe³⁺) | +0.72 | [Fe(III)]⁺ | Oxidative coupling |
| Reduction (Fe²⁺ → Fe⁺) | −1.15 | [Fe(I)]⁻ | Hydrogenation catalysts |
Cross-Coupling Reactions
The complex catalyzes C–C bond formation:
-
Suzuki–Miyaura coupling : Converts aryl halides and boronic acids to biaryls with 85–92% yields.
-
Kinetic profile : First-order dependence on both Pd and Fe concentrations, suggesting cooperative catalysis.
Hydrogenation
-
Asymmetric hydrogenation of α,β-unsaturated ketones achieves 94% ee using chiral derivatives of this complex.
-
Turnover numbers (TONs) exceed 5,000 under 50 bar H₂ at 80°C.
Thermal and Photochemical Rearrangements
-
Sigmatropic shifts : -Hydrogen migrations occur at 0°C, altering substituent positions on cyclopentadienyl rings .
-
UV irradiation (λ = 365 nm) induces ligand-to-metal charge transfer, generating reactive Fe-centered radicals for C–H functionalization.
Stability and Degradation Pathways
-
Thermal decomposition above 200°C releases cyclopentadiene and PPh₂ fragments, confirmed via TGA-MS .
-
Hydrolysis in acidic media (pH < 3) cleaves Fe–P bonds, yielding Fe³⁺ ions and phosphane oxides.
This iron(II) complex demonstrates versatile reactivity rooted in its redox-active metal center and bifunctional ligand design. Its applications span catalysis, materials science, and synthetic methodology, supported by robust experimental data[1–6]. Further studies could explore its enantioselective catalysis potential and stability under industrial conditions.
Scientific Research Applications
Catalysis
The compound serves as a catalyst in several important chemical reactions, particularly in organic synthesis. Its ability to stabilize transition states and facilitate electron transfer makes it valuable in:
- Cross-Coupling Reactions : It has been extensively used in Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds. The presence of iron allows for effective catalysis under mild conditions, reducing the need for more expensive noble metals .
- Diels-Alder Reactions : The compound is involved in Diels-Alder reactions, where it acts as a dienophile or diene, contributing to the formation of complex cyclic structures essential in synthetic organic chemistry.
Table 1: Catalytic Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Cross-Coupling | Facilitates C-C bond formation | |
| Diels-Alder | Acts as a dienophile | |
| Oxidative Addition | Involved in functionalization processes |
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in medicinal applications, particularly its cytotoxic properties against cancer cells. Research indicates that:
- Anticancer Activity : The compound exhibits significant cytotoxicity against various human tumor cell lines. Its mechanism involves interaction with DNA and proteins, potentially disrupting cellular functions and promoting apoptosis .
- Biological Imaging : Due to its unique coordination properties, it is being explored for use in biological imaging techniques, allowing researchers to track cellular processes effectively.
Case Study: Anticancer Properties
A study conducted on iron(II) cyclopentadienyl complexes demonstrated high cytotoxicity against human tumor cell lines, suggesting that similar compounds could be developed into effective antitumor agents .
Material Science
The compound's unique structure also lends itself to applications in material science:
- Conductive Polymers : It has been utilized in the synthesis of advanced materials such as conductive polymers and nanocomposites. The incorporation of iron enhances electrical conductivity and stability under various conditions.
- Nanomaterials : Research indicates its potential role in developing nanomaterials with tailored properties for specific applications, including sensors and electronic devices.
Table 2: Material Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Conductive Polymers | Enhances conductivity | |
| Nanocomposites | Used in developing tailored nanomaterials |
Mechanism of Action
The mechanism by which (R,R’‘)-2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene exerts its effects is primarily through coordination with transition metals. The diphenylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating various catalytic processes. The ferrocene units provide additional stability and redox activity, enhancing the overall performance of the metal-ligand complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs include other iron-cyclopentadienyl derivatives and phosphorus-substituted metallocenes. Key comparisons are summarized below:
Electronic Properties
- The target compound’s diphenylphosphanyl ligands increase electron density at Fe²⁺ compared to carbonyl ligands in the Fe⁴⁺ analog, as evidenced by computational studies on related CCD derivatives .
- Substitution with heavier atoms (e.g., lead in ) reduces catalytic activity due to steric bulk and weaker metal-ligand bonding.
Research Findings and Data
Table: Key Computational Parameters for Selected Compounds
| Parameter | Target Compound | Fe⁴⁺ Methanone Analog | CCD-S |
|---|---|---|---|
| HOMO (eV) | -5.2 | -6.8 | -4.9 |
| LUMO (eV) | -1.7 | -3.1 | -2.3 |
| Band Gap (eV) | 3.5 | 3.7 | 2.6 |
| Fe–L Bond Length (Å) | 2.05 | 1.92 | N/A |
Data inferred from cyclopentadienyl ligand studies and structural analogs .
Critical Analysis
- Shorter Fe–L bond lengths in the Fe⁴⁺ analog reflect stronger ligand-field effects, consistent with its higher oxidation state .
Biological Activity
The compound cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) is an organometallic complex that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of cyclopentadiene and diphenylphosphane ligands coordinated to iron(2+), positions it as a candidate for various applications in medicinal chemistry and catalysis.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The iron center can facilitate electron transfer processes, which may lead to oxidative stress in cells, potentially inducing apoptosis in cancer cells. Additionally, the phosphane ligands may enhance the compound's solubility and stability in biological systems.
Anticancer Properties
Research indicates that cyclopentadiene derivatives can exhibit anticancer properties . For instance, studies have shown that similar compounds can disrupt cellular processes by forming reactive oxygen species (ROS), leading to cell death. The interaction of the metal center with cellular components is a key factor in this activity .
Biochemical Pathways
The compound is believed to influence various biochemical pathways through mechanisms such as:
- DNA Intercalation : The planar nature of the cyclopentadiene moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The complex may act as an inhibitor of specific enzymes involved in cancer metabolism, thereby slowing tumor growth.
Case Studies
- Study on Cell Lines : In vitro studies using cancer cell lines demonstrated that the compound reduced cell viability significantly when compared to controls. The IC50 values were determined to be in the low micromolar range, indicating potent activity against certain cancer types .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .
- Animal Models : Preliminary studies in animal models showed promising results with significant tumor reduction observed upon administration of the compound .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Cyclopenta-1,3-diene;iron(2+) | C₃₄H₂₈FeP₂ | Anticancer activity via ROS generation |
| Bis(diphenylphosphino)ferrocene dichloropalladium(II) | C₃₄H₃₀Cl₂PdP₂ | Catalytic properties in organic reactions |
| Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | C₈H₈FeO₂ | Potential use in bioinorganic chemistry |
Synthesis and Characterization
The synthesis of cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) typically involves multi-step processes including:
- Formation of Cyclopentadiene Ligands : Cyclopentadiene is reacted with appropriate phosphane ligands.
- Coordination with Iron(II) : The resulting ligand is then coordinated with iron(II) salts under inert conditions to prevent oxidation.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the established synthetic routes for preparing cyclopenta-1,3-diene derivatives coordinated to transition metals like iron(2+)?
Methodological Answer: Key synthetic strategies include:
- Thermal Retro-Diels-Alder Reaction : Heating dicyclopentadiene derivatives at elevated temperatures (e.g., 180–200°C) to induce retro-Diels-Alder cleavage, yielding cyclopenta-1,3-diene ligands. This method is scalable but requires precise temperature control to avoid side reactions .
- Catalytic Dehydrogenation : Using transition metal catalysts (e.g., Pt or Pd) to dehydrogenate cyclopentene precursors, forming cyclopenta-1,3-diene. This route offers high selectivity but demands inert conditions .
- Phosphine Ligand Functionalization : Introducing diphenylphosphine groups via nucleophilic substitution or coordination-driven assembly. For example, reacting pre-functionalized cyclopentadienyl ligands with chlorodiphenylphosphine under basic conditions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing phosphine-substituted cyclopentadienyl iron complexes?
Methodological Answer:
- NMR Spectroscopy : ¹H and ³¹P NMR are critical for confirming ligand coordination and phosphine substitution patterns. For example, ³¹P NMR chemical shifts between 0–20 ppm indicate κ¹-P coordination, while shifts >30 ppm suggest κ²-P binding .
- X-ray Crystallography : Resolves ambiguities in ligand geometry and metal coordination mode. Disordered cyclopentadienyl rings require high-resolution data (<1.0 Å) for accurate modeling .
- Cyclic Voltammetry : Reveals redox behavior of the iron center. Fe(II/III) couples typically appear at −0.2 to +0.5 V (vs. Ag/AgCl), with shifts reflecting electron-withdrawing/donating substituents .
Advanced Research Questions
Q. How do computational methods such as DFT elucidate the electronic structure and aromaticity of cyclopentadienyl-phosphine iron complexes?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP or M06-2X) to calculate frontier molecular orbitals (FMOs) and HOMO-LUMO gaps. For cyclopentadienyl ligands, aromaticity is confirmed via nucleus-independent chemical shift (NICS) calculations, with values <−10 ppm indicating strong aromaticity .
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies electron donation from phosphine ligands to the iron center. Increased charge density at Fe correlates with enhanced catalytic activity .
Table 2: DFT Functionals and Applications
| Functional | Basis Set | Application | Accuracy (kcal/mol) | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | HOMO-LUMO gaps, aromaticity | ±3.5 | |
| M06-2X | def2-TZVP | Redox potentials, spin states | ±2.8 |
Q. What mechanistic insights explain the role of phosphine ligand substitution patterns in modulating catalytic activity for cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Effects : Bulky diphenylphosphine groups hinder substrate access to the metal center (steric shielding), while electron-donating substituents (e.g., –OMe) stabilize low-valent Fe intermediates. For example, complexes with para-methoxy substituents exhibit 30% higher turnover frequencies in Suzuki-Miyaura couplings .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor oxidative addition rates. A linear free-energy relationship (LFER) between phosphine donor strength (Tolman electronic parameter) and rate constants confirms electronic control .
Q. How can researchers resolve contradictions in corrosion inhibition efficiency data between cyclopentadiene derivatives?
Methodological Answer:
- Experimental Design : Standardize testing conditions (e.g., 1 M HCl, 25°C) and use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance (Rct). Derivatives with Rct > 2000 Ω·cm² typically show >90% inhibition efficiency .
- Theoretical Validation : Combine molecular dynamics (MD) simulations and quantum mechanical calculations to correlate inhibition performance with adsorption energies. For example, substituents with higher hydrophobicity (logP > 3.5) exhibit stronger adsorption on mild steel surfaces .
Table 3: Corrosion Inhibition Efficiency of Derivatives
| Derivative | Inhibition Efficiency (%) | logP | Adsorption Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| CCD-S (S-substituted) | 92 | 3.8 | −18.7 | |
| CCD-NH (N-substituted) | 85 | 2.9 | −14.3 |
Q. What pharmacological mechanisms are proposed for iron(2+) cyclopentadienyl complexes in antimalarial applications?
Methodological Answer:
- Reactive Oxygen Species (ROS) Generation : Ferroquine (a related complex) disrupts hemozoin formation in Plasmodium parasites and generates ROS via Fenton chemistry, causing oxidative DNA damage. Confirm via ESR spectroscopy using DMPO spin traps to detect hydroxyl radicals .
- Lipid Targeting : Use fluorescence microscopy with Nile Red staining to visualize complex accumulation in parasite lipid membranes, disrupting membrane integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
